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Compound of Interest

Compound Name: 4-Chloro-5-iodopyrimidine

CAS No.: 63558-65-6

Cat. No.: B1631505 Get Quote

Executive Summary
4-Chloro-5-iodopyrimidine is a bifunctional electrophile serving as a linchpin in the synthesis

of polysubstituted pyrimidines. Its utility stems from the electronic differentiation between the

C4-Chlorine and C5-Iodine sites. This orthogonality allows for sequential functionalization: the

electron-deficient C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr),

while the C5-iodide motif serves as a premier handle for Palladium-catalyzed cross-coupling

and halogen-metal exchange. This guide provides the technical roadmap for exploiting these

orthogonal reactivities to construct complex drug candidates (e.g., kinase inhibitors).

Molecular Architecture & Reactivity Profile
The pyrimidine ring is electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene.

However, the presence of halogens at C4 and C5 creates a specific "reactivity dipole" that

researchers must navigate.

Electronic Differentiation
C4 Position (Chlorine): Located

to the ring nitrogens. The C=N bond polarization makes this carbon highly electrophilic. The
C4-Cl bond is activated for SNAr but is slower to undergo oxidative addition with Pd(0)
compared to C5-I.
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C5 Position (Iodine): Located

to the ring nitrogens (the "aromatic" position). It is less electrophilic towards nucleophiles but
possesses a weaker C-X bond (C-I vs. C-Cl), making it the preferred site for metal insertion
(oxidative addition or lithiation).

Decision Logic for Functionalization
Pathway A (SNAr): Nucleophiles (Amines, Alkoxides, Thiols) exclusively attack C4 first.

Pathway B (Pd-Coupling): Palladium(0) catalysts insert into the C5-I bond first due to lower

bond dissociation energy (BDE), preserving the C4-Cl handle.

Pathway C (Lithiation): Halogen-metal exchange with n-BuLi occurs selectively at C5-I.

Reactive Workflows & Signaling Pathways
The following diagram illustrates the orthogonal reactivity logic, allowing the chemist to choose

the order of operations based on the desired target structure.
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Caption: Divergent synthesis map showing site-selective functionalization of 4-chloro-5-
iodopyrimidine.

Experimental Protocols
Protocol A: Regioselective SNAr at C4
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Objective: Synthesis of 4-amino-5-iodopyrimidine derivatives. This reaction displaces the C4-

chloride while leaving the C5-iodide intact for future cross-coupling.

Materials:

4-Chloro-5-iodopyrimidine (1.0 equiv)[1]

Primary Amine (e.g., Aniline or Benzylamine) (1.1 equiv)

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

Solvent: Isopropanol (IPA) or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-
iodopyrimidine (1.0 g, 4.16 mmol) in Isopropanol (10 mL).

Addition: Add DIPEA (1.45 mL, 8.32 mmol) followed by the amine (4.58 mmol) dropwise at

room temperature.

Reaction: Heat the mixture to 80°C (oil bath). Monitor by TLC or LCMS. Conversion is

typically complete within 4–6 hours.

Workup: Cool to room temperature.

If product precipitates: Filter the solid, wash with cold water and cold pentane.

If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over

Na₂SO₄, and concentrate.

Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The reaction is driven by the formation of a Meisenheimer complex at C4.

The C5-I atom, although bulky, provides an inductive electron-withdrawing effect that actually

accelerates nucleophilic attack at C4 compared to a non-halogenated analog.
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Protocol B: Regioselective Suzuki-Miyaura Coupling at
C5
Objective: Synthesis of 4-chloro-5-arylpyrimidine. This reaction installs a carbon framework at

C5 while preserving the C4-chloride.

Materials:

4-Chloro-5-iodopyrimidine (1.0 equiv)[1]

Arylboronic acid (1.1 equiv)

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

Degassing: Charge the reaction vessel with solvent and sparge with Argon/Nitrogen for 15

minutes. (Strict deoxygenation is critical to prevent homocoupling of the boronic acid).

Assembly: Add 4-chloro-5-iodopyrimidine (500 mg, 2.08 mmol), Arylboronic acid (2.29

mmol), and catalyst (Pd(PPh₃)₄, 120 mg).

Activation: Add the aqueous Na₂CO₃ solution.

Reaction: Heat to 75–80°C under an inert atmosphere for 4–12 hours.

Note: Avoid temperatures >100°C to prevent incidental hydrolysis or coupling at the C4-Cl

position.

Workup: Dilute with water, extract with EtOAc.

Purification: Silica gel chromatography. The product (4-chloro-5-aryl) is often less polar than

the starting material.
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Physical Properties & Stability Data
Understanding the physicochemical baseline is essential for process safety and storage.

Property Data Value Notes

Molecular Formula C₄H₂ClIN₂

Molecular Weight 240.43 g/mol

Appearance Pale yellow to tan solid Darkens upon light exposure

Melting Point 102–106 °C
Varies slightly by purity;

typically a crystalline solid

Boiling Point ~275 °C (at 760 mmHg)
Decomposition may occur near

BP

Density 2.2 ± 0.1 g/cm³
High density due to Iodine

content

Solubility DMSO, DMF, THF, EtOAc
Poorly soluble in water;

sparingly soluble in hexanes

Storage 2–8°C, Protect from Light
Hygroscopic.[2][3][4][5] Store

under inert gas (Argon)

Safety Advisory:

Lachrymator: Like many halopyrimidines, this compound can be irritating to eyes and

mucous membranes.[6] Handle in a fume hood.

Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to light releases iodine

(purple discoloration) and degrades the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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